molecular formula C11H17NO3 B2925571 Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 467454-50-8

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate

Cat. No.: B2925571
CAS No.: 467454-50-8
M. Wt: 211.261
InChI Key: NTTHGKHKOKQXCD-UHFFFAOYSA-N
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Description

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is a bicyclic organic compound featuring a 2-azabicyclo[2.1.1]hexane scaffold with a tert-butyl carbamate group at position 2 and a formyl (-CHO) substituent at position 1. These derivatives are critical intermediates in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors.

Properties

IUPAC Name

tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3/c1-10(2,3)15-9(14)12-6-8-4-11(12,5-8)7-13/h7-8H,4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTTHGKHKOKQXCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC1(C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467454-50-8
Record name tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves the reaction of a bicyclic amine with a formylating agent and a tert-butyl esterifying agent. One common method includes the use of tert-butyl chloroformate and formic acid in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the bicyclic structure provides rigidity and stability to the compound. These properties enable it to interact with enzymes and receptors, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Features

The 2-azabicyclo[2.1.1]hexane core provides a rigid, conformationally restricted framework, which enhances binding specificity in drug design. Substituents at position 1 (or other positions) modulate electronic, steric, and solubility properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Molecular Comparison
Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Data Reference
tert-butyl 2-azabicyclo[2.1.1]hexane-2-carboxylate None C10H17NO2 183.25 Base compound; synthesized as orange solid via flash chromatography
tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydroxymethyl C11H19NO3 213.27 Increased polarity; potential precursor for oxidation to formyl derivative
tert-butyl 4-hydroxy-2-azabicyclo[2.1.1]hexane-2-carboxylate Hydroxy C10H17NO3 199.20 Predicted collision cross-section (CCS): 141.9 Ų (M+H)+
tert-butyl 1-(aminomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate hydrochloride Aminomethyl C11H20N2O2·HCl 248.75 Hydrochloride salt; used in R&D for bioactive molecule synthesis
tert-butyl 1-(fluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate Fluoromethyl C11H18FNO2 215.27 Enhanced metabolic stability due to fluorine
tert-butyl 1-ethynyl-2-azabicyclo[2.1.1]hexane-2-carboxylate Ethynyl C11H15NO2 193.24 Alkyne handle for click chemistry

Reactivity and Functionalization

  • Formyl Group (Hypothetical): The introduction of a formyl group at position 1 would increase electrophilicity, enabling nucleophilic additions (e.g., formation of imines or hydrazones). This reactivity is absent in non-aldehyde analogs like the hydroxymethyl or aminomethyl derivatives.
  • Hydroxymethyl vs. Conversely, reduction of the formyl group would yield hydroxymethyl.
  • Aminomethyl Derivative: The aminomethyl substituent () allows for amide bond formation or hydrogen bonding, useful in kinase inhibitors.

Physicochemical Properties

  • Collision Cross-Section (CCS) : The hydroxy-substituted analog () has a CCS of 141.9 Ų for [M+H]+, suggesting that the formyl analog might exhibit a similar or slightly higher CCS due to increased dipole moment.

Biological Activity

Tert-butyl 1-formyl-2-azabicyclo[2.1.1]hexane-2-carboxylate, identified by its CAS number 467454-50-8, is a bicyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and relevant studies that highlight its pharmacological properties.

  • Molecular Formula : C11_{11}H17_{17}N O3_3
  • Molecular Weight : 227.26 g/mol
  • Structure : The compound features a bicyclic structure that contributes to its unique biological activity.

Antibacterial Properties

Recent studies have indicated that derivatives of azabicyclo compounds exhibit notable antibacterial activity. For instance, related compounds have demonstrated effective inhibition against various strains of bacteria, including multidrug-resistant (MDR) strains of Staphylococcus aureus and Acinetobacter baumannii . The mechanism of action typically involves the inhibition of bacterial topoisomerases, which are essential for DNA replication and transcription.

Table 1: Antibacterial Activity of Related Compounds

Compound NameMIC (µg/mL)Target Bacteria
Compound 7a<0.03125Enterococcus faecalis
Compound 7a1–4Klebsiella pneumoniae
Compound 7a<0.25MDR Staphylococcus aureus

Cytotoxicity and Anticancer Activity

While specific data on the cytotoxic effects of this compound is limited, related azabicyclic compounds have shown promise in cancer chemoprevention and modulation of immune responses . The structural features that confer stability and reactivity in these compounds suggest potential for further exploration in anticancer applications.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from simpler azabicyclic precursors. For example, the introduction of functional groups at specific positions can enhance biological activity and selectivity .

Case Study: Synthesis Process

A specific synthesis pathway includes:

  • Formation of the bicyclic core through cyclization reactions.
  • Introduction of the tert-butyl and formyl groups via selective functionalization.
  • Final purification through chromatography techniques.

Research Findings

Despite the lack of extensive literature specifically addressing this compound, related compounds have been studied for their biological activities, indicating a trend towards developing this class of molecules as potential therapeutic agents .

Q & A

Q. Table 1: Key Spectral Data for Structural Confirmation

TechniqueCharacteristic SignalsReference
¹H NMR (400 MHz)δ 1.40 (s, 9H, tert-butyl), δ 8.15 (s, 1H, formyl), δ 3.50–3.60 (m, bridgehead H)
¹³C NMRδ 155.2 (C=O), δ 80.1 (tert-butyl C), δ 28.3 (tert-butyl CH₃)
HRMS (ESI+)m/z calculated for C₁₁H₁₈NO₃: 212.1287; found: 212.1285

Q. Table 2: Optimization of Boc Protection Reaction

ParameterOptimal ConditionYield Improvement
SolventTHF/H₂O (1:1)92%
Reaction Time2 hours<5% decomposition
Purification20% EtOAc/heptane>95% purity

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